Alanine, 3-((2-aminoethyl)seleno)-, monohydrochloride

Description

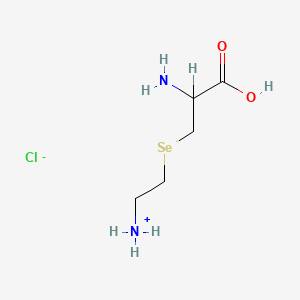

Alanine, 3-((2-aminoethyl)seleno)-, monohydrochloride (IUPAC name: (2S)-2-amino-3-[(2-aminoethyl)selanyl]propanoic acid hydrochloride) is a selenocysteine derivative where a 2-aminoethylseleno (-SeCH₂CH₂NH₂) group replaces the hydroxyl group at the β-carbon of L-alanine. This compound is structurally characterized by:

- A selenium atom in place of sulfur or oxygen in analogous compounds.

- A secondary amine group in the 2-aminoethyl substituent.

- A monohydrochloride salt form, enhancing solubility and stability.

Its molecular formula is C₅H₁₂ClN₂O₂Se, with a molecular weight of 271.6 g/mol.

Properties

CAS No. |

59660-87-6 |

|---|---|

Molecular Formula |

C5H13ClN2O2Se |

Molecular Weight |

247.59 g/mol |

IUPAC Name |

2-(2-amino-2-carboxyethyl)selanylethylazanium;chloride |

InChI |

InChI=1S/C5H12N2O2Se.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H |

InChI Key |

SNXWQFFSLUAENB-UHFFFAOYSA-N |

Canonical SMILES |

C(C[Se]CC(C(=O)O)N)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride typically involves the reaction of selenoethanol with an appropriate amino acid derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride undergoes various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

Reduction: The compound can be reduced to form selenol derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents or other nucleophiles.

Major Products Formed

Oxidation: Selenoxide or selenone derivatives.

Reduction: Selenol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential antioxidant properties and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom plays a crucial role in its biological activity, potentially affecting redox processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Biological Activity

Alanine, 3-((2-aminoethyl)seleno)-, monohydrochloride is a selenoamino acid that incorporates selenium into its structure. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and metabolic processes. Selenoamino acids are known to influence various biological pathways, including antioxidant defense mechanisms and tumor suppression.

Biological Activity Overview

Research indicates that selenoamino acids can reshape the tumor microenvironment and enhance responses to immunotherapy. The metabolism of selenium-containing compounds leads to the production of bioactive metabolites that exert antitumor effects through various mechanisms. For instance, methylselenol (CH₃SeH), a metabolite derived from selenoamino acids, has shown significant antitumor activity by inducing apoptosis in cancer cells and modulating key signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Selenoprotein Synthesis : Selenium plays a crucial role in the synthesis of selenoproteins, which are essential for maintaining cellular redox homeostasis and protecting against oxidative stress.

- Regulation of Cell Signaling : Compounds like selenoamino acids can modulate signaling pathways such as MAPK and AKT, leading to alterations in cell proliferation and survival .

- Antioxidant Properties : The compound may enhance the activity of antioxidant enzymes, providing cellular protection against oxidative damage.

Case Studies and Research Findings

Several studies have explored the effects of selenoamino acids on cancer cells:

- Tumor Cell Lines : Research demonstrated that selenocysteine (SeCys) promotes DNA damage in various tumor cell lines (e.g., MDA-MB-231), activating stress response pathways that lead to apoptosis .

- In Vivo Studies : Animal models have shown that dietary supplementation with selenium-containing amino acids can reduce tumor growth and improve responses to chemotherapy by enhancing immune function .

Data Table: Effects of Selenoamino Acids on Tumor Cells

| Compound | Target Cells | Effects | Mechanism |

|---|---|---|---|

| SeCys | MDA-MB-231 | Induces apoptosis | ROS generation; MAPK pathway activation |

| SeCys | U251/U87/MG-63 | DNA damage; cell cycle arrest | Modulation of AKT; mitochondrial dysfunction |

| Alanine-Selenium | Various Tumor Types | Antitumor effects | Selenoprotein production; antioxidant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.